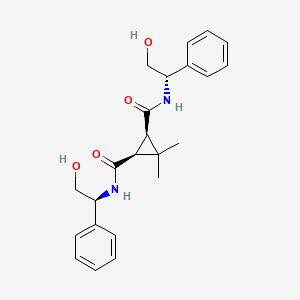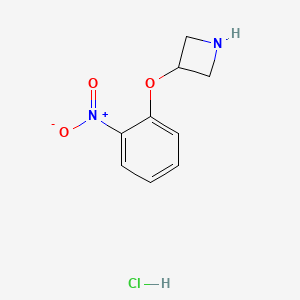![molecular formula C10H10FN5O B2722548 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide CAS No. 2185840-28-0](/img/structure/B2722548.png)
2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
The synthesis and evaluation of fluorinated Schiff bases derived from 1,2,4-triazoles, including derivatives of 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide, have shown promising antiproliferative effects against various human cancer cell lines. Compounds in this series exhibited significant activity, particularly against COLO-205, MDA-MB231, and IMR-32 cell lines, highlighting their potential as anticancer agents (Kumar, Mohana, & Mallesha, 2013).
Antimicrobial and Antifungal Activities
Isochroman-triazole and thiadiazole hybrids synthesized from acetohydrazide precursors have demonstrated moderate to good antimicrobial and antifungal activities. This research indicates the potential use of these compounds in treating infections and developing new antimicrobial agents (Saeed & Mumtaz, 2017).
Anticancer Agents
New benzothiazole acylhydrazones derived from this compound have been synthesized and evaluated for their anticancer activity. The compounds showed promising results against various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Osmaniye et al., 2018).
Mecanismo De Acción
Target of Action
The compound “2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound could affect multiple pathways.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)10-13-8(15-16-10)5-9(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZUZVAQTVLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)

![3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B2722470.png)

![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)


![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)
